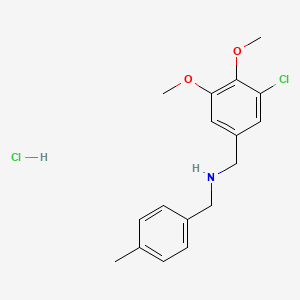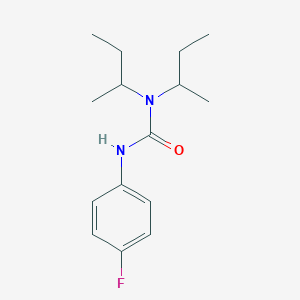
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in numerous physiological processes such as glucose uptake, lipid metabolism, and autophagy. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in metabolic disorders such as diabetes and obesity.
作用機序
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, resulting in increased phosphorylation of the α-subunit and subsequent activation of AMPK. Activated AMPK then regulates various downstream targets involved in cellular energy metabolism.
Biochemical and Physiological Effects
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to have numerous biochemical and physiological effects. In addition to its effects on glucose uptake and lipid metabolism, it has been shown to reduce inflammation, improve mitochondrial function, and increase autophagy.
実験室実験の利点と制限
One advantage of using N,N-di-sec-butyl-N'-(4-fluorophenyl)urea in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea does not activate other kinases or signaling pathways. Additionally, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to have a long half-life in vivo, allowing for sustained AMPK activation.
One limitation of using N,N-di-sec-butyl-N'-(4-fluorophenyl)urea is its potential off-target effects. While N,N-di-sec-butyl-N'-(4-fluorophenyl)urea is specific for AMPK activation, it may also activate other cellular pathways or interact with other proteins.
将来の方向性
There are numerous future directions for research on N,N-di-sec-butyl-N'-(4-fluorophenyl)urea. One potential area of research is the development of more potent and selective AMPK activators. Additionally, further studies are needed to elucidate the effects of N,N-di-sec-butyl-N'-(4-fluorophenyl)urea on various cellular pathways and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of N,N-di-sec-butyl-N'-(4-fluorophenyl)urea in humans for the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
合成法
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-fluoroaniline, which is reacted with tert-butyl carbamate to form N-tert-butyl-4-fluoroaniline. This intermediate is then reacted with sec-butyl lithium to form N,N-di-sec-butyl-4-fluoroaniline. Finally, this compound is reacted with phosgene to form N,N-di-sec-butyl-N'-(4-fluorophenyl)urea.
科学的研究の応用
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been extensively studied in various scientific fields such as metabolism, cancer, and neurodegenerative diseases. In metabolic research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo. It has also been shown to increase fatty acid oxidation and reduce triglyceride accumulation in liver cells.
In cancer research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disease research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1,1-di(butan-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-5-11(3)18(12(4)6-2)15(19)17-14-9-7-13(16)8-10-14/h7-12H,5-6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJZAPQJYRTDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)
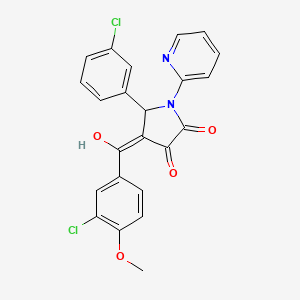
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)

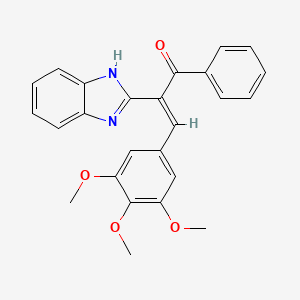
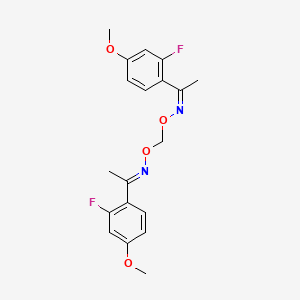
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
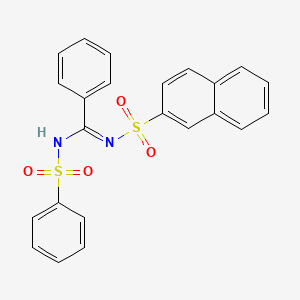
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
